苄基氮丙啶-1-羧酸酯

描述

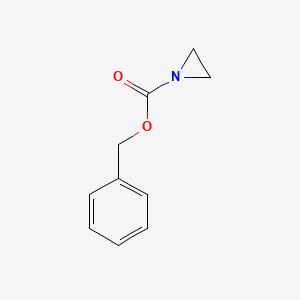

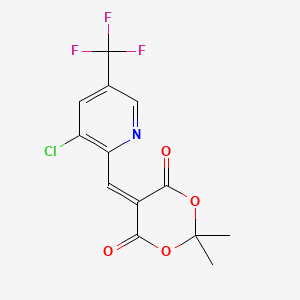

Benzyl Aziridine-1-carboxylate is a chemical compound with the molecular formula C10H11NO2 . It has a molecular weight of 177.2 and is typically in liquid form . The compound is often used in the field of organic chemistry .

Synthesis Analysis

Aziridines, including Benzyl Aziridine-1-carboxylate, have been synthesized through unique bond construction methodologies . These methodologies often involve the ring-opening of aziridines . The synthesis of aziridines has seen steady growth over the years, with a remarkable surge in publications within the last decade .Molecular Structure Analysis

The InChI code for Benzyl Aziridine-1-carboxylate is 1S/C10H11NO2/c12-10(11-6-7-11)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis

Aziridine ring opening reactions have gained significant importance in the synthesis of nitrogen-containing biologically active molecules . A wide range of chiral metal- and organo-catalyzed desymmetrization reactions of aziridines have been reported with carbon, sulfur, oxygen, nitrogen, halogen, and other nucleophiles .Physical And Chemical Properties Analysis

Benzyl Aziridine-1-carboxylate is a liquid at room temperature . It is stored in a dry environment at temperatures between 2-8°C .科学研究应用

Synthesis of Aziridine Ketones and Carbinols

Benzyl Aziridine-1-carboxylate can be used in the synthesis of aziridine ketones and carbinols . The reaction with organolithium reagents yields 2-aziridinylketones. These ketones, in reaction with organolithium reagents, give symmetrical and unsymmetrical aziridinyl carbinols .

N-Boc-Protecting Group Cleavage Method

The usage of excess phenyllithium may serve as a special N-Boc-protecting group cleavage method for acid-sensitive substrates . This is particularly useful in the synthesis of complex organic molecules.

Building Blocks for Biomedical Interest

Aziridines, such as Benzyl Aziridine-1-carboxylate, are excellent substrates for the selective synthesis of unnatural amino acids, amino alcohols, and different heterocycles of biomedical interest . This makes them powerful building blocks in the field of medicinal chemistry.

Biocatalytic One-Carbon Ring Expansion

Benzyl Aziridine-1-carboxylate can be used in a biocatalytic one-carbon ring expansion to make azetidines . A laboratory-evolved variant of cytochrome P450BM3, P411-AzetS, exerts unparalleled stereocontrol over a [1,2]-Stevens rearrangement .

Synthesis of Chiral Amine Building Blocks

The ring-expansion strategy for the asymmetric, one-carbon homologation of readily prepared aziridines via carbene insertion would be an attractive new entry towards the enantioselective synthesis of azetidines . This represents a new approach for the synthesis of important chiral amine building blocks.

Material for Chemical Synthesis

Benzyl Aziridine-1-carboxylate is used as a material in chemical synthesis . It is a valuable compound for researchers in various areas including life science, material science, chromatography, and analytical studies .

作用机制

Target of Action

Benzyl Aziridine-1-carboxylate is a type of aziridine, a class of organic compounds that are widely used in the synthesis of nitrogen-containing biologically active molecules . The primary targets of Benzyl Aziridine-1-carboxylate are the nucleophiles present in these molecules .

Mode of Action

The mode of action of Benzyl Aziridine-1-carboxylate involves the opening of the aziridine ring . The aziridine ring is activated in the presence of electron-withdrawing substituents such as N-sulfonyl, N-phosphonyl, or N-carbonyl groups . This activation allows the ring to open and react with incoming nucleophiles . The aziridine ring can also be activated with protic or Lewis acids, leading to the formation of the corresponding aziridinium ion that can easily react with a nucleophile .

Biochemical Pathways

The biochemical pathways affected by Benzyl Aziridine-1-carboxylate involve the synthesis of nitrogen-containing biologically active molecules . The ring-opening reactions of aziridines have gained tremendous importance in the synthesis of these molecules . Aziridines are used to synthesize versatile building blocks including tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones . These building blocks enable the further construction of a variety of biologically and pharmaceutically important drugs .

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties would be influenced by its chemical structure and the presence of the aziridine ring

Result of Action

The result of the action of Benzyl Aziridine-1-carboxylate is the formation of nitrogen-containing biologically active molecules . These molecules have various applications in the pharmaceutical industry, including the production of antibacterial, antifungal, and other types of drugs .

Action Environment

The action of Benzyl Aziridine-1-carboxylate can be influenced by environmental factors such as temperature and pH . For instance, the aziridine ring is activated in the presence of electron-withdrawing substituents and can provide ring-opening products after treatment with incoming nucleophiles . The storage temperature for Benzyl Aziridine-1-carboxylate is recommended to be between 2-8°C in a sealed and dry environment .

安全和危害

未来方向

Aziridines, including Benzyl Aziridine-1-carboxylate, are often found as key intermediates in the preparation of amine building blocks, chiral auxiliaries, industrially important monomers, and medicinally important compounds . The recent advances in the polymerizations of aziridine and azetidine provide a basis for the development of future macromolecular architectures .

属性

IUPAC Name |

benzyl aziridine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(11-6-7-11)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXWAZGPFWJKBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Cyanomethyl)sulfonyl]benzoic acid](/img/structure/B3034874.png)

![2-(dimethylaminomethylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B3034879.png)

![4-{[(4-Chlorobenzyl)oxy]amino}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3034881.png)

![7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one](/img/structure/B3034883.png)

![1-[(4-chlorophenyl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-oxopyridine-3-carbohydrazide](/img/structure/B3034888.png)

![5,5-Dimethyl-3-[(4-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B3034890.png)

![2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone](/img/structure/B3034896.png)